tert-Butyl (2-aminoethyl)(benzyl)carbamate
CAS No.: 152193-00-5
Cat. No.: VC21124389
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152193-00-5 |
---|---|
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | tert-butyl N-(2-aminoethyl)-N-benzylcarbamate |
Standard InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 |
Standard InChI Key | NFGJZHRLYRSRPU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Properties
Structural Identification
tert-Butyl (2-aminoethyl)(benzyl)carbamate, cataloged under CAS number 174799-52-1, is an organic compound with a molecular weight of 250.337 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is also connected to a benzyl group and an aminoethyl chain. This structural arrangement makes it particularly valuable in peptide chemistry and pharmaceutical synthesis.
Physical Properties
The compound exists as a colorless oil at room temperature with a density of approximately 1.0±0.1 g/cm³ . Its physical state facilitates handling in laboratory settings, particularly for liquid-phase reactions. The presence of both hydrophobic (benzyl and tert-butyl) and hydrophilic (amine) groups contributes to its solubility profile, making it soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate, as evidenced by its purification methods in various synthetic protocols .
Synthesis Methodologies
Reductive Amination Approach
The most commonly documented synthesis route for tert-Butyl (2-aminoethyl)(benzyl)carbamate involves a reductive amination reaction. This two-stage process begins with the condensation of benzaldehyde with tert-butyl 2-aminoethylcarbamate, followed by reduction with sodium borohydride. The detailed procedure involves:
-
Reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieves to form an imine intermediate
-
Reduction of the imine with sodium borohydride at low temperature (-10°C) followed by warming to room temperature
-
Work-up procedures involving extraction and purification steps
This method consistently produces high yields, with multiple reports documenting yields of 92% under similar conditions .
Optimized Reaction Conditions
The synthesis has been optimized under various conditions, as summarized in the following table:
These varied conditions demonstrate the flexibility of synthetic approaches to obtain the target compound or its derivatives, with reductive amination consistently providing excellent yields.
Analytical Characterization of the Product
The synthesized compound has been characterized using multiple analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): [M+H]⁺ peak at m/z 251.2, consistent with the calculated value for C₁₄H₂₂N₂O₂+H (251.3)
-
Thin-Layer Chromatography (TLC): Rf value of 0.30, using dichloromethane/methanol (9:1) as the mobile phase
-
Nuclear Magnetic Resonance (¹H-NMR): Key signals include aromatic protons (7.21-7.30 ppm), NH signal (6.72 ppm), benzyl CH₂ (3.68 ppm), and tert-butyl group (1.37 ppm)
Reaction Mechanisms and Chemistry
Reductive Amination Mechanism
The synthesis of tert-Butyl (2-aminoethyl)(benzyl)carbamate via reductive amination follows a well-established mechanism. In the first step, the primary amine (tert-butyl 2-aminoethylcarbamate) attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine (Schiff base). The molecular sieves in the reaction mixture play a crucial role by removing water, driving the equilibrium toward imine formation.
In the second step, sodium borohydride acts as a reducing agent, transferring a hydride to the carbon of the C=N bond, converting the imine to the corresponding secondary amine. The low temperature (-10°C) during the addition of sodium borohydride helps control the exothermic nature of the reduction and minimizes potential side reactions .
Alternative Synthetic Approaches
While reductive amination represents the predominant synthetic route, alternative approaches have been explored:
-
Amide coupling: Using benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP) as a coupling agent with N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane, achieving yields as high as 99%
-
Cyclic imide formation: Reaction of tert-butyl 2-aminoethylcarbamate with 4,5,6,7-tetraiodobenzofuran-1,3-dione in DMSO with triethylamine, though with significantly lower yields (6%)
These diverse synthetic strategies highlight the compound's versatility as a building block in more complex molecular architectures.
Applications in Synthetic Chemistry
Role as a Protected Intermediate
tert-Butyl (2-aminoethyl)(benzyl)carbamate serves as a valuable protected intermediate in multistep syntheses. The Boc (tert-butyloxycarbonyl) group functions as a protecting group for one of the nitrogen atoms, preventing unwanted side reactions while enabling selective transformations at other sites within the molecule. This selective protection strategy is particularly valuable in peptide synthesis and the preparation of complex nitrogen-containing compounds.
Pharmaceutical Research Applications
The compound has been utilized in pharmaceutical research for the synthesis of bioactive molecules. Specifically, it has been employed in the preparation of compounds with potential therapeutic applications:
-
As a precursor in the synthesis of N-((S)-1-{2-[(Dihydrocodein-6-enyloxycarbonyl)-methylamino]-ethylcarbamoyl-4-guanidino}-butyl)-malonamic acid (Compound KC-4)
-
In feasibility studies for synthesizing diene-dienophile pairs targeting folate receptors, suggesting potential applications in targeted drug delivery systems
Peptide Chemistry
The compound's structure makes it particularly suitable for peptide chemistry applications. The protected ethylenediamine moiety provides a versatile linker that can be incorporated into peptide structures. The benzyl group offers opportunities for further functionalization, while the Boc group can be selectively removed under acidic conditions to reveal a reactive primary amine for subsequent transformations.
Analytical Methods and Characterization
Chromatographic Analysis
Multiple chromatographic techniques have been employed to analyze and purify tert-Butyl (2-aminoethyl)(benzyl)carbamate:
-
Thin-Layer Chromatography (TLC): The compound exhibits an Rf value of 0.30 when using a dichloromethane/methanol (9:1) mobile phase, providing a convenient method for reaction monitoring and purity assessment
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using water/acetonitrile gradients has been successfully employed for purification, with reported retention times providing a useful identifying characteristic
-
Size-Exclusion Chromatography: In some synthetic applications, size-exclusion chromatography has been utilized to remove undesired components, particularly when working with larger molecular weight analogs
Spectroscopic Identification
Spectroscopic methods provide definitive identification of the compound:
-
Mass Spectrometry: LC-MS analysis reveals a characteristic [M+H]⁺ peak at m/z 251.2, consistent with the calculated molecular weight
-
Nuclear Magnetic Resonance (NMR): Proton NMR spectroscopy reveals distinct signals corresponding to the aromatic protons, methylene groups, and the tert-butyl protons. The integration values align with the expected structure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume